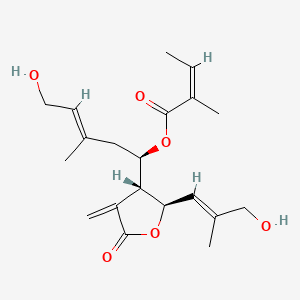
Pycnolide
Description
Pycnolide is a seco-germacradienolide (a subclass of sesquiterpene lactones) first isolated from Liatris pycnostachya (Michx.) Kuntze. Its molecular formula is C₂₀H₂₈O₆, and it features a unique 2,3-seco-1(10),4,5-germacradienolide skeleton . Key structural attributes include:
- An α-methylene-γ-lactone moiety (IR: 1765 cm⁻¹), critical for bioactivity.
- An angeloyl ester group (IR: 1720 cm⁻¹, NMR signals at δ 5.30 and 5.52 ppm) .
- Two primary hydroxyl groups (δ 3.0–4.0 ppm in NMR) and a trans-fused lactone ring with absolute R-configuration at C-8 .
- Double bonds at C-1(10) and C-4(5), confirmed via NMR coupling constants and chemical shifts .
This compound exhibits antitumor activity, as demonstrated in studies on Liatris species, where it inhibits cancer cell proliferation . Its biosynthesis likely involves oxidative cleavage of a germacradiene precursor, resulting in lower oxidation states at C-2 and C-3 compared to intact germacranolides .
Properties
Molecular Formula |
C20H28O6 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
[(E,1R)-5-hydroxy-1-[(2R,3R)-2-[(E)-3-hydroxy-2-methylprop-1-enyl]-4-methylidene-5-oxooxolan-3-yl]-3-methylpent-3-enyl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H28O6/c1-6-14(4)19(23)25-16(9-12(2)7-8-21)18-15(5)20(24)26-17(18)10-13(3)11-22/h6-7,10,16-18,21-22H,5,8-9,11H2,1-4H3/b12-7+,13-10+,14-6-/t16-,17-,18-/m1/s1 |
InChI Key |
GHEIESSKOYFMTB-XSBMVCGPSA-N |
SMILES |
CC=C(C)C(=O)OC(CC(=CCO)C)C1C(OC(=O)C1=C)C=C(C)CO |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H](C/C(=C/CO)/C)[C@@H]1[C@H](OC(=O)C1=C)/C=C(\C)/CO |
Canonical SMILES |
CC=C(C)C(=O)OC(CC(=CCO)C)C1C(OC(=O)C1=C)C=C(C)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison Table
Key Comparative Analysis
Structural Differences
Skeleton Type: this compound’s seco-germacradiene structure arises from cleavage of the germacrane precursor’s C-2/C-3 bond, unlike intact germacranolides (e.g., costunolide, parthenolide) . Artemisinin diverges entirely with a trioxane endoperoxide bridge, absent in other compounds .
Parthenolide’s epoxide group confers distinct reactivity, enabling covalent binding to biological targets like NF-κB .
Lactone Configuration: this compound’s trans-fused lactone contrasts with the cis-configuration common in germacranolides, affecting conformational stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


